Cas no 1895487-33-8 (3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid)
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid
- EN300-1764785
- 1895487-33-8
-
- Inchi: 1S/C10H7NO5/c12-5-1-2-6(8(13)3-5)7-4-9(10(14)15)16-11-7/h1-4,12-13H,(H,14,15)
- InChI Key: DRDNYDZIDUKSGN-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC(C2C=CC(=CC=2O)O)=N1
Computed Properties
- Exact Mass: 221.03242232g/mol
- Monoisotopic Mass: 221.03242232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 104Ų
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1764785-1g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 1g |
$1014.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-5g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-10g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 10g |
$4360.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-0.05g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 0.05g |
$851.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-0.1g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 0.1g |
$892.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-0.25g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 0.25g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-0.5g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 0.5g |
$974.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-1.0g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1764785-2.5g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 2.5g |
$1988.0 | 2023-09-20 | ||
| Enamine | EN300-1764785-5.0g |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid |
1895487-33-8 | 5g |
$2940.0 | 2023-06-03 |
3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid
3-(2,4-Dihydroxyphenyl)-1,2-Oxazole-5-Carboxylic Acid: A Comprehensive Overview
The compound 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid, identified by the CAS number 1895487-33-8, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, specifically the oxazole family, which has garnered considerable attention due to its unique chemical properties and biological activities. The molecule's structure consists of a 1,2-oxazole ring fused with a phenolic group at the 3-position and a carboxylic acid group at the 5-position. These functional groups contribute to its versatility and reactivity in different chemical environments.
Recent studies have highlighted the importance of oxazole derivatives in drug discovery and material science. The presence of hydroxyl groups on the phenyl ring in 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid enhances its ability to participate in hydrogen bonding and other non-covalent interactions, making it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Additionally, the carboxylic acid group provides acidity and can be readily modified to form esters or amides, further expanding its functional versatility.
The synthesis of 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid typically involves multi-step reactions that require precise control over reaction conditions. One common approach is the condensation of o-hydroxybenzaldehyde with an appropriate amine or thioamide derivative in the presence of an oxidizing agent. This method ensures the formation of the oxazole ring while preserving the phenolic hydroxyl groups. Recent advancements in catalytic methods have also enabled more efficient and environmentally friendly syntheses of this compound.
In terms of biological activity, 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid has shown promising results in antioxidant assays. Its phenolic hydroxyl groups play a crucial role in scavenging free radicals, making it a potential candidate for applications in food additives or cosmetic products aimed at combating oxidative stress. Furthermore, studies have indicated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing novel antimicrobial agents.
The structural uniqueness of 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid also makes it an interesting molecule for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor development. For example, researchers have demonstrated that this compound can act as a ligand in metalloporphyrin complexes with enhanced catalytic activity for organic transformations.
In conclusion, 3-(2,4-dihydroxyphenyl)-1,2-oxazole-5-carboxylic acid is a multifaceted compound with diverse applications across various fields. Its unique chemical structure and functional groups make it a valuable building block for designing bioactive molecules and advanced materials. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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